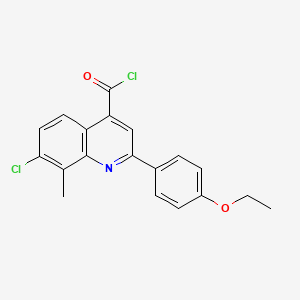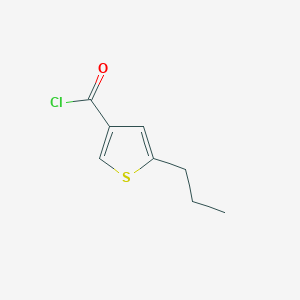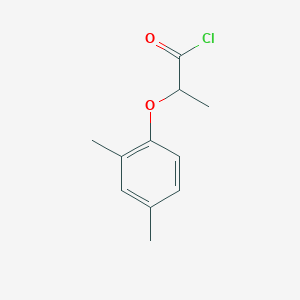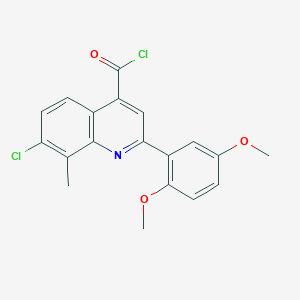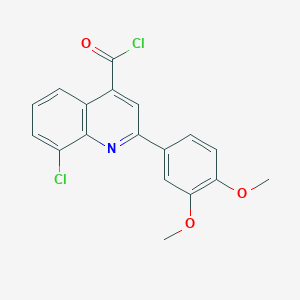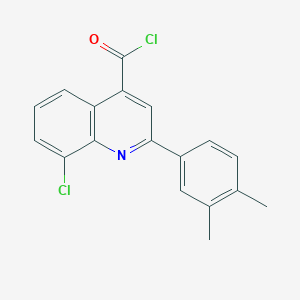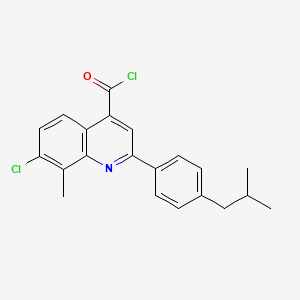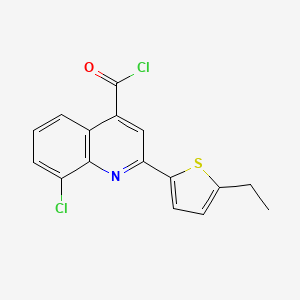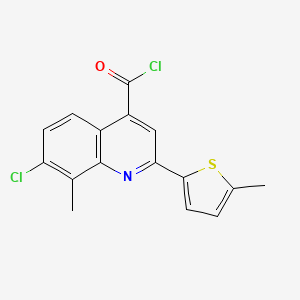
Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate
Overview
Description
“Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate” is a chemical compound with the molecular formula C8H3BrF4O2 . It has an average mass of 287.006 Da and a monoisotopic mass of 285.925232 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom and four fluorine atoms attached to a benzene ring, which is further connected to a methyl ester group .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.789±0.06 g/cm3 . The melting point is 56.5-57.5 °C, and the predicted boiling point is 286.8±40.0 °C .Scientific Research Applications
Photodynamic Therapy Application
Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, as a part of the zinc phthalocyanine molecule, shows potential in photodynamic therapy for cancer treatment. Its properties, such as high singlet oxygen quantum yield and good fluorescence, make it a promising candidate for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Chemistry
This compound is utilized in various synthetic chemistry applications. For instance, it's used in the synthesis of different organic compounds through processes like bromination, hydrolysis, and cyanidation (Chen Bing-he, 2008).
Crystallography
The compound also finds application in crystallography, particularly in understanding the crystal structures of various compounds. The study of its derivatives can reveal insights into hydrogen bonding and halogen bonding, which are crucial in crystal engineering (Althagbi, Evans, & Saunders, 2018).
Pharmaceutical Research
In pharmaceutical research, this compound is involved in the synthesis of novel drugs. Its properties are exploited in developing new pharmaceutical compounds, potentially leading to effective treatments for various conditions (Schnapp & Platz, 1993).
Safety and Hazards
This compound should be handled with caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
methyl 4-bromo-2,3,5,6-tetrafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c1-15-8(14)2-4(10)6(12)3(9)7(13)5(2)11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKDYEDNQKCIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
